molecular formula C11H13ClN2O2 B2378732 3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride CAS No. 2402837-26-5

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride

Cat. No. B2378732
M. Wt: 240.69
InChI Key: FEWLZMCHAGCCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It also belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .


Molecular Structure Analysis

The molecular structure of “3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride” is represented by the SMILES string c1ccc2c(c1)c(c[nH]2)CC@@HO)N . The InChI representation is InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is the use of L-tryptophan, an essential amino acid in animal diets, which is primarily used as a building block for protein synthesis. It plays a role in other physiological processes that are associated with immune and inflammatory responses such as the synthesis of serotonin and niacin .

    Antiviral Activity

    • Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Among the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

    DNA Cleavage Activity

    • Indole derivatives like tryptophan and tryptamine were investigated for DNA cleaving activity . Compounds such as 2-amino-3-(1-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid showed significant activity with an IC50 of 4.13 ± 0.17 μM .

    Feed Additive for Animals

    • L-tryptophan, an indole derivative, has been used as a feed additive for swine and poultry . It is an essential amino acid in animal diets and is regarded as the fourth and third limiting amino acid for the growth of swine and poultry, respectively .

    Nutrient Supplement for Humans

    • L-tryptophan is also used as a nutrient supplement for humans . It plays a role in physiological processes associated with immune and inflammatory responses, such as the synthesis of serotonin and niacin .

    Crystal Structure Analysis

    • The crystal structure of indole derivatives can be analyzed for various purposes . For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid has been studied . This can provide valuable information about the compound’s physical and chemical properties, which can be useful in various scientific fields .

    Pharmaceutical Applications

    • Indole derivatives have been used in the assembly of pharmaceutically interesting scaffolds . This is due to their diverse biological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, they have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10;/h1-4,6,8,13H,5,12H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLZMCHAGCCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride

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